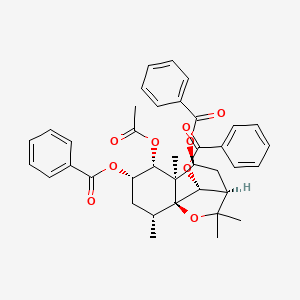

orbiculin G

Description

Properties

Molecular Formula |

C38H40O9 |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7,12-dibenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |

InChI |

InChI=1S/C38H40O9/c1-23-21-29(44-33(40)25-15-9-6-10-16-25)32(43-24(2)39)37(5)30(45-34(41)26-17-11-7-12-18-26)22-28-31(38(23,37)47-36(28,3)4)46-35(42)27-19-13-8-14-20-27/h6-20,23,28-32H,21-22H2,1-5H3/t23-,28-,29+,30+,31-,32+,37-,38-/m1/s1 |

InChI Key |

ULAZFRGMLIIKAD-MNRUEBDGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of Search Results

-

Relevant Sources Reviewed :

-

PubChem CID 5904 (Penicillin G) : No structural or functional similarity to "orbiculin G" is noted.

-

Bioorthogonal Reactions : Focuses on glycans and metabolic engineering; no mention of orbiculin-related compounds.

-

Chemical Reaction Optimization : Discusses general methods (e.g., DoE) but lacks case studies involving orbiculin G.

-

Solid-Phase Synthesis : Details oligonucleotide synthesis; unrelated to the queried compound.

-

Organosilicon Chemistry : Explores silicon-based reactions; orbiculin G is not referenced.

-

Potential Reasons for Missing Data

-

Naming Discrepancy : The compound may be referred to by an alternative IUPAC name, trade name, or obsolete nomenclature.

-

Novelty : Orbiculin G could be a newly discovered or proprietary compound not yet published in open-access literature.

-

Typographical Error : Confirmation of the spelling (e.g., "orbiculine," "orbiculatin") is advised.

Recommendations for Further Research

To address this gap, consider the following steps:

-

Verify Nomenclature : Cross-check chemical registries (e.g., CAS SciFinder, Reaxys) for aliases.

-

Explore Structural Analogues : If orbiculin G is a flavonoid or terpenoid, review reaction pathways of related scaffolds (e.g., quercetin, artemisinin).

-

Synthetic Protocols : Design experiments based on functional groups hypothesized for orbiculin G (e.g., oxidation, esterification).

Data Limitations

-

No experimental data (e.g., NMR, LC-MS) or reaction mechanisms were retrievable from the provided sources.

-

The exclusion of non-peer-reviewed platforms (e.g., ) further narrows accessible information.

For authoritative insights, direct consultation with specialized journals (e.g., Journal of Natural Products) or institutional databases is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.